molecular formula C20H25N5O2 B7084063 N'-(2-butylpyrazol-3-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]oxamide

N'-(2-butylpyrazol-3-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]oxamide

Cat. No.: B7084063
M. Wt: 367.4 g/mol
InChI Key: KYXDYFGQYPEFEJ-UHFFFAOYSA-N
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Description

N’-(2-butylpyrazol-3-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, an indole moiety, and an oxamide linkage, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N'-(2-butylpyrazol-3-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-3-4-12-25-17(9-11-23-25)24-20(27)19(26)21-10-8-15-13-22-18-14(2)6-5-7-16(15)18/h5-7,9,11,13,22H,3-4,8,10,12H2,1-2H3,(H,21,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXDYFGQYPEFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)NC(=O)C(=O)NCCC2=CNC3=C(C=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-butylpyrazol-3-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]oxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Oxamide Formation: The final step involves the coupling of the pyrazole and indole intermediates with oxalyl chloride to form the oxamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-butylpyrazol-3-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]oxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and indole rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N’-(2-butylpyrazol-3-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N’-(2-butylpyrazol-3-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]oxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-butylpyrazol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide: Similar structure but lacks the methyl group on the indole ring.

    N’-(2-butylpyrazol-3-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]urea: Contains a urea linkage instead of an oxamide linkage.

Uniqueness

N’-(2-butylpyrazol-3-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]oxamide is unique due to the presence of both the pyrazole and indole rings, as well as the oxamide linkage. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

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